(2S)-2-amino-2-(3-fluorophenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

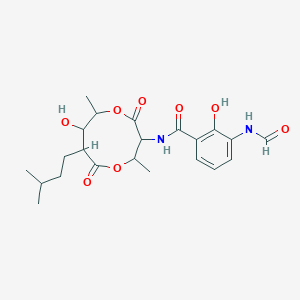

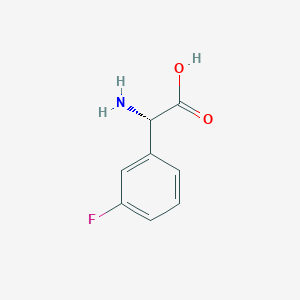

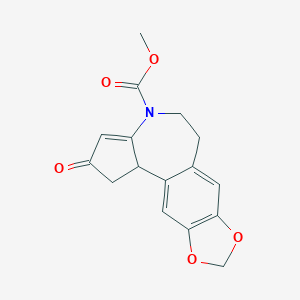

“(2S)-2-amino-2-(3-fluorophenyl)acetic acid” is a chemical compound with the molecular formula C8H8FNO2 . It is used as a building block to synthesize the pentaamine and bis-heterocyclic libraries .

Synthesis Analysis

The synthesis of “(2S)-2-amino-2-(3-fluorophenyl)acetic acid” involves the reaction of the Weinreb amide of 3 with 2-(2-1,3-dioxanyl)ethylmagnesium bromide to provide the key intermediate ketoacetal .

Molecular Structure Analysis

The molecular structure of “(2S)-2-amino-2-(3-fluorophenyl)acetic acid” can be represented by the InChI code: 1S/C8H8FNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) . The compound has a molecular weight of 169.15 g/mol .

Physical And Chemical Properties Analysis

“(2S)-2-amino-2-(3-fluorophenyl)acetic acid” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Bacterial Catabolism and Environmental Impact

The study of bacterial catabolism of indole-3-acetic acid, a structurally related compound, highlights the environmental significance and potential biotechnological applications of bacterial enzymes that can degrade similar organic compounds. These enzymes may offer insights into detoxifying pollutants and producing value-added products from waste materials (Tyler S Laird, Neptali Flores, J. Leveau, 2020).

Analytical Chemistry and Environmental Monitoring

Research on the toxicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound related by function if not by structure, provides a framework for understanding the environmental and health impacts of widespread chemical use. Such studies underscore the importance of developing analytical methods for detecting and quantifying similar compounds in environmental samples (Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020).

Organic Synthesis and Pharmaceutical Applications

The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory drugs, demonstrates the relevance of fluoro-organic compounds in drug synthesis. This research can inspire methodologies for synthesizing derivatives of "(2S)-2-amino-2-(3-fluorophenyl)acetic acid" for pharmaceutical applications (Yanan Qiu, Haining Gu, Pengfei Zhang, Wei-Ming Xu, 2009).

Advanced Oxidation Processes

The degradation of acetaminophen by advanced oxidation processes, while not directly related, highlights the potential for using similar processes to degrade or modify "(2S)-2-amino-2-(3-fluorophenyl)acetic acid" in water treatment and pharmaceutical waste management (Mohammad Qutob, M. Hussein, K. Alamry, M. Rafatullah, 2022).

Peptide Research and Structural Studies

Research on the spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) for peptide studies suggests potential applications for "(2S)-2-amino-2-(3-fluorophenyl)acetic acid" in designing spin labels or probes for studying the structure and dynamics of peptides and proteins (S. Schreier, J. C. Bozelli, Nélida Marín, R. F. Vieira, C. Nakaie, 2012).

Safety And Hazards

The safety information for “(2S)-2-amino-2-(3-fluorophenyl)acetic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and IF IN EYES: Rinse cautiously with water for several minutes .

Relevant Papers

The paper titled “Process Research on [(2S)-(3-Fluorophenyl)-(1S)-(5…” discusses the synthesis of “(2S)-2-amino-2-(3-fluorophenyl)acetic acid” and provides valuable insights into its chemical properties .

properties

IUPAC Name |

(2S)-2-amino-2-(3-fluorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYBCZIDQKJNFP-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-2-(3-fluorophenyl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)